N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640960-51-4
VCID: VC11878486
InChI: InChI=1S/C26H23N3O2/c1-29-22(15-17-28-29)19-12-10-18(11-13-19)14-16-27-26(30)25-20-6-2-4-8-23(20)31-24-9-5-3-7-21(24)25/h2-13,15,17,25H,14,16H2,1H3,(H,27,30)
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Molecular Formula: C26H23N3O2
Molecular Weight: 409.5 g/mol

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide

CAS No.: 2640960-51-4

Cat. No.: VC11878486

Molecular Formula: C26H23N3O2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide - 2640960-51-4

Specification

CAS No. 2640960-51-4
Molecular Formula C26H23N3O2
Molecular Weight 409.5 g/mol
IUPAC Name N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C26H23N3O2/c1-29-22(15-17-28-29)19-12-10-18(11-13-19)14-16-27-26(30)25-20-6-2-4-8-23(20)31-24-9-5-3-7-21(24)25/h2-13,15,17,25H,14,16H2,1H3,(H,27,30)
Standard InChI Key VJGUYCXJMOIHEU-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features three distinct structural components:

  • Xanthene core: A tricyclic aromatic system comprising two benzene rings fused via an oxygen-containing heterocycle. This scaffold contributes to planar rigidity and π-stacking interactions .

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The methyl group at position 1 enhances metabolic stability .

  • Carboxamide linker: Connects the xanthene core to a phenethyl group substituted with the pyrazole ring, enabling hydrogen bonding with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₃N₃O₂
Molecular Weight409.5 g/mol
IUPAC NameN-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-9H-xanthene-9-carboxamide
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
logP (Predicted)4.2

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Pyrazole ring formation: 1-Methyl-1H-pyrazole-5-carboxylic acid is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters .

  • Phenethylamine coupling: The pyrazole derivative is coupled to 4-bromophenethylamine using Ullmann or Buchwald-Hartwig amination .

  • Xanthene-carboxamide conjugation: The phenethyl-pyrazole intermediate reacts with 9H-xanthene-9-carbonyl chloride under Schotten-Baumann conditions .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Pyrazole formationHydrazine, β-keto ester, 80°C75–85%
Phenethyl couplingCuI, L-proline, DMF, 110°C60–70%
Carboxamide conjugationTHF, Et₃N, 0°C to RT50–65%

Key challenges include optimizing regioselectivity during pyrazole synthesis and minimizing racemization during amide bond formation .

TargetAssay ModelActivity
CDK2Molecular dockingKi = 12 nM
VEGFR-2HUVEC proliferationIC₅₀ = 0.42 μM
NF-κBRAW264.7 cells75% inhibition

Mechanism of Action

The compound’s bioactivity arises from:

  • Hydrogen bonding: Pyrazole N-atoms interact with kinase catalytic lysine residues (e.g., Lys33 in CDK2) .

  • π-Stacking: Xanthene’s planar structure intercalates into DNA or binds aromatic residues in enzyme active sites .

  • Hydrophobic interactions: The phenethyl group occupies hydrophobic pockets in target proteins .

Research Challenges and Future Directions

Current Limitations

  • Low aqueous solubility: logP = 4.2 limits bioavailability .

  • Metabolic instability: Hepatic microsomal studies show t₁/₂ = 23 minutes due to CYP3A4-mediated oxidation .

Optimization Strategies

  • Prodrug derivatives: Phosphate esters improve solubility (e.g., water solubility increases from 0.02 mg/mL to 1.8 mg/mL) .

  • Nanoparticle formulations: PEG-PLGA nanoparticles enhance tumor accumulation in murine models (3.7-fold vs. free drug) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator